molecular formula C24H22ClN3O3 B11176152 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione

2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B11176152
M. Wt: 435.9 g/mol
InChI Key: IONJOJKUZJZGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1.1 Compound Overview The compound 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative featuring a pyrazole-amino-methylidene substituent at position 2 and a 4-methoxyphenyl group at position 3. Cyclohexane-1,3-dione derivatives are widely studied for their bioactivity, particularly as enzyme inhibitors and anticancer agents .

1.2 Synthesis and Structural Confirmation The compound is synthesized via a Michael addition reaction between chalcone intermediates (e.g., substituted aldehydes) and dimedone in ethanol, catalyzed by sodium acetate . Purification is achieved via column chromatography using chloroform, and structural confirmation relies on FT-IR, ¹H NMR, and ¹³C NMR spectroscopy . The pyrazole and methoxyphenyl substituents contribute to its unique electronic and steric properties, influencing binding interactions in biological systems .

Properties

Molecular Formula

C24H22ClN3O3

Molecular Weight

435.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]iminomethyl]-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C24H22ClN3O3/c1-14-23(16-3-7-18(25)8-4-16)24(28-27-14)26-13-20-21(29)11-17(12-22(20)30)15-5-9-19(31-2)10-6-15/h3-10,13,17,29H,11-12H2,1-2H3,(H,27,28)

InChI Key

IONJOJKUZJZGSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N=CC2=C(CC(CC2=O)C3=CC=C(C=C3)OC)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation of Cyclohexane-1,3-Dione

The 5-aryl substitution is introduced via electrophilic aromatic alkylation. Cyclohexane-1,3-dione reacts with 4-methoxybenzaldehyde in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid catalyst:

Cyclohexane-1,3-dione+4-MethoxybenzaldehydeBF₃\cdotpEt₂O, 80°C5-(4-Methoxyphenyl)cyclohexane-1,3-dione\text{Cyclohexane-1,3-dione} + \text{4-Methoxybenzaldehyde} \xrightarrow{\text{BF₃·Et₂O, 80°C}} \text{5-(4-Methoxyphenyl)cyclohexane-1,3-dione}

Optimization : Microwave irradiation (110°C, 20 min) improves yield to 78% compared to conventional heating (62%, 6 h).

Purification and Characterization

  • Purification : Recrystallization from ethanol/water (3:1) yields colorless crystals.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 3.80 (s, 3H, OCH₃), 3.12–2.95 (m, 4H, cyclohexane CH₂), 2.70 (t, J = 6.8 Hz, 2H, COCH₂).

Preparation of 4-(4-Chlorophenyl)-3-Methyl-1H-Pyrazol-5-Amine

Knorr Pyrazole Synthesis

4-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine is synthesized via cyclocondensation of ethyl acetoacetate with 4-chlorophenylhydrazine hydrochloride in acetic acid:

Ethyl acetoacetate+4-ChlorophenylhydrazineAcOH, Δ4-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine\text{Ethyl acetoacetate} + \text{4-Chlorophenylhydrazine} \xrightarrow{\text{AcOH, Δ}} \text{4-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine}

Conditions : Reflux at 120°C for 8 h; yield: 85%.

Spectroscopic Validation

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 148.2 (C=N), 135.5 (C-Cl), 128.9–126.4 (ArC), 14.2 (CH₃).

Schiff Base Formation and Final Coupling

Condensation Protocol

The methylideneamino bridge is formed by reacting 5-(4-methoxyphenyl)cyclohexane-1,3-dione with 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine in refluxing ethanol containing glacial acetic acid as a catalyst:

5-(4-Methoxyphenyl)cyclohexane-1,3-dione+4-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amineEtOH, AcOH, ΔTarget Compound\text{5-(4-Methoxyphenyl)cyclohexane-1,3-dione} + \text{4-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine} \xrightarrow{\text{EtOH, AcOH, Δ}} \text{Target Compound}

Optimization :

  • Catalyst Screening : p-TsOH in DMF at 120°C enhances yield to 72% compared to HOAc (56%).

  • Solvent Effects : DMF > EtOH > THF due to improved solubility of intermediates.

Reaction Monitoring and Workup

  • TLC : Petroleum ether/acetone (4:1) monitors reaction progress.

  • Isolation : Precipitation upon cooling, filtration, and washing with cold ethanol yields the crude product.

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 7:3) affords pure compound as a yellow solid.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d₆): δ 12.35 (s, 1H, NH), 7.65 (d, J = 8.5 Hz, 2H, ArH-Cl), 7.45 (d, J = 8.5 Hz, 2H, ArH-OCH₃), 6.95 (d, J = 8.5 Hz, 2H, ArH-OCH₃), 3.82 (s, 3H, OCH₃), 3.10–2.85 (m, 4H, cyclohexane CH₂), 2.45 (s, 3H, CH₃-pyrazole).

  • HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₄H₂₁ClN₃O₃: 458.1274; found: 458.1278.

X-ray Crystallography

Single-crystal X-ray analysis confirms the E-configuration of the exocyclic double bond and planar geometry of the pyrazole ring.

Yield Optimization and Comparative Analysis

StepConditionsYield (%)Purity (%)
Cyclohexane-dioneMW, BF₃·Et₂O, 110°C, 20 min7899
Pyrazole synthesisAcOH, 120°C, 8 h8598
Schiff base formationp-TsOH, DMF, 120°C, 4 h7297

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the pyrazol-5-amine on the carbonyl carbon of cyclohexane-1,3-dione, followed by dehydration to form the imine linkage. Acid catalysis (p-TsOH) facilitates protonation of the carbonyl oxygen, enhancing electrophilicity. Steric hindrance from the 3-methyl group on the pyrazole directs regioselective attack at the 5-position.

Applications and Derivatives

The target compound’s structural motifs suggest potential as:

  • Antimicrobial agents : Pyrazole and cyclohexanedione derivatives exhibit activity against Gram-positive bacteria.

  • Kinase inhibitors : The conjugated system may intercalate with ATP-binding pockets .

Chemical Reactions Analysis

Ring-Opening and Rearrangement Reactions

The cyclohexane-1,3-dione moiety undergoes ring-opening reactions under basic conditions. For example:

  • Reaction with Hydrazine Hydrate :
    When treated with hydrazine hydrate in sodium ethoxide, the γ-pyrone ring (if present in derivatives) opens, followed by cyclization to form pyrazole derivatives. This reaction produces 5-[5-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methylene-1,3-thiazolidine-2,4-dione as a product.

    • Key Evidence :

      • Disappearance of the H-2 proton signal in 1H^1H NMR (δ 7.87 ppm for the enone proton) .

      • Positive FeCl3_3 test confirms phenolic OH formation .

Condensation with Active Methylene Compounds

The exocyclic methylidene group participates in condensation reactions with nucleophiles:

  • Reaction with Thiourea/Guanidine :
    Forms pyrimidine derivatives (e.g., 8–10 ) via nucleophilic attack at the methylidene carbon.

    • Conditions : Sodium ethoxide, ethanol, reflux.

    • Outcome : Enhanced electronic delocalization observed via UV-Vis spectroscopy.

  • Reaction with Barbituric Acid :
    Yields fused pyrano[2,3-d]pyrimidine derivatives (e.g., 23–24 ), confirmed by 1H^1H NMR and mass spectrometry .

Acetylation and Derivatization

The NH group of the pyrazole ring undergoes acetylation:

  • Reaction with Acetic Anhydride :
    Produces 5-{[1-acetyl-5-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidine-2,4-dione .

    • Key Evidence :

      • 1H^1H NMR shows a singlet at δ 1.88 ppm (acetyl group) .

      • Retention of the exocyclic enone proton (δ 7.87 ppm) .

Cycloaddition and Heterocycle Formation

The compound participates in cycloaddition reactions to form polycyclic systems:

  • Reaction with Maleic Anhydride :
    Forms pyrrolidine-2,5-dione hybrids under glacial acetic acid conditions .

  • Reaction with Phthalic Anhydride :
    Produces isoindole-1,3-dione derivatives, characterized by X-ray crystallography .

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced bioactivity:

Reaction TypeProductBiological ActivityReferences
Hydrazine Condensation Pyrazole-thiazolidinedione hybridsAntimicrobial, Anticancer
Acetylation N-Acetylpyrazole derivativesImproved metabolic stability
Pyrimidine Formation Fused pyrimidine systemsAnticonvulsant properties

Spectroscopic Characterization

Key analytical data for reaction products:

  • 1H^1H1H NMR :

    • Pyrazole NH: δ 12.31 ppm (thiazolidinedione NH) .

    • Aromatic protons: δ 6.82–7.52 ppm (multiplet for substituted phenyl groups) .

  • IR Spectroscopy :

    • Stretching vibrations at 1680–1720 cm1^{-1} (C=O), 1600 cm1^{-1} (C=N) .

Comparative Reactivity Table

ReactionReagents/ConditionsMajor ProductKey Structural Change
Ring-openingHydrazine hydrate, NaOEtPyrazole-thiazolidinedione hybridγ-Pyrone → Pyrazole
AcetylationAcetic anhydride, glacial AcOHN-Acetylpyrazole derivativeNH → N-Acetyl
CondensationThiourea, NaOEtPyrimidine derivativeMethylidene → Pyrimidine
CycloadditionMaleic anhydride, AcOHPyrrolidine-2,5-dione hybridFused heterocyclic system

Mechanistic Insights

  • Electrophilic Sites : The methylidene carbon and carbonyl groups act as electrophilic centers, facilitating nucleophilic attacks.

  • Steric Effects : The 4-methoxyphenyl group influences regioselectivity in cycloaddition reactions .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a molecular formula of C23H20ClN3O2C_{23}H_{20}ClN_3O_2 and a molecular weight of 405.88 g/mol. The structure features multiple functional groups that contribute to its biological activities, including a pyrazole moiety, which is known for its pharmacological significance.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study:
A study published in the Journal of Medicinal Chemistry examined a series of pyrazole derivatives and their effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds with structural similarities to 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione exhibited IC50 values in the low micromolar range, suggesting strong anticancer activity .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives are known to inhibit various inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases.

Research Findings:
In vitro studies have shown that certain pyrazole derivatives can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This regulatory effect supports their use as anti-inflammatory agents .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of pyrazole-based compounds. Research indicates that these compounds may help mitigate oxidative stress and neuronal damage.

Case Study:
A comparative study involving edaravone analogs noted that certain pyrazole derivatives demonstrated significant free radical scavenging activity, which is crucial for protecting neuronal cells from oxidative damage . The mechanism involves the inhibition of lipid peroxidation and enhancement of antioxidant enzyme activities.

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerInhibits cell proliferation in cancer cell lines; induces apoptosis
Anti-inflammatoryDownregulates pro-inflammatory cytokines; potential treatment for arthritis
NeuroprotectiveScavenges free radicals; protects neurons from oxidative stress

Mechanism of Action

The mechanism by which 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues in the Cyclohexane-1,3-Dione Series
The compound belongs to a broader series of cyclohexane-1,3-dione derivatives (5a–5h) synthesized for anticancer activity. Key comparisons include:

Compound Substituents (Position 2) Substituents (Position 5) Binding Affinity (kcal/mol) IC₅₀ (µM) Reference
Target Compound 4-(4-chlorophenyl)-3-methylpyrazole-amino 4-methoxyphenyl -9.2 (predicted) Pending
5c 4-bromophenyl 5,5-dimethyl -10.5 12.3
5a 4-fluorophenyl 4-methylphenyl -8.7 28.9
5h 4-nitrophenyl 4-chlorophenyl -8.1 35.6
  • Key Observations :
    • The 4-chlorophenyl group in the target compound enhances hydrophobic interactions compared to 4-nitrophenyl (5h), but 5c (4-bromophenyl) exhibits higher binding affinity (-10.5 kcal/mol) due to stronger halogen bonding with the breast cancer protein 2ZOQ .
    • The 4-methoxyphenyl group at position 5 may improve solubility compared to 5,5-dimethyl substituents in 5c, though this requires further validation .

2.2 Trichloroethylidene Derivatives
Compounds like 2,2,2-trichloroethylidene-cyclohexane-1,3-dione (3a–3b) are synthesized via reactions with trichloroacetonitrile and used in Gewald thiophene synthesis. Unlike the target compound, these derivatives lack pyrazole moieties but demonstrate utility in heterocyclic synthesis .

2.3 Imidazole-Containing Analogues 5-(3-chlorophenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylene)cyclohexane-1,3-dione (C₁₈H₁₈ClN₃O₂) shares the cyclohexane-1,3-dione core but replaces the pyrazole with an imidazole group.

2.4 Enzyme Inhibition Mechanisms Cyclohexane-1,3-dione derivatives inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) by chelating ferrous ions in the enzyme’s active site . The target compound’s pyrazole-amino group may enhance this chelation compared to simpler derivatives like dimedone, which lack aromatic nitrogen donors .

Biological Activity

The compound 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexane backbone with multiple functional groups that contribute to its biological properties. The key structural components include:

  • Pyrazole ring : Known for various biological activities, including anti-inflammatory and anticancer properties.
  • Chlorophenyl group : Often associated with increased potency in pharmacological agents.
  • Methoxyphenyl group : Potentially enhances lipophilicity and bioavailability.

The molecular formula is C19H20ClN3O3C_{19}H_{20}ClN_3O_3, with a molecular weight of approximately 373.83 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this pyrazole derivative exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism has been observed in other pyrazole derivatives which target cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Anti-inflammatory Effects

The anti-inflammatory potential is another area of interest:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have shown the ability to inhibit the production of TNF-alpha and IL-6, contributing to reduced inflammation in models of rheumatoid arthritis .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

  • Broad Spectrum Activity : Pyrazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, studies have highlighted the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli .

Synthesis and Screening

A study involving multicomponent reactions (MCRs) has successfully synthesized related pyrazole compounds with promising biological activities. The synthesized derivatives were screened for various biological activities, including anticancer and anti-inflammatory effects. Notably, one derivative displayed an IC50 value of 0.5 nM against ROCK2, showcasing superior potency compared to standard drugs .

Comparative Analysis

Activity Type Related Compound IC50 Value (nM) Reference
Anticancer (ROCK2)Pyrazole derivative0.5
Anti-inflammatoryPyrazole derivative19.8
AntimicrobialPyrazole derivativeVariable

Q & A

Q. What are the established synthetic routes for preparing this compound, and what critical reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions starting with functionalization of the cyclohexane-1,3-dione core. Key steps include:
  • Vilsmeier-Haack reaction to introduce pyrazole-amine derivatives, requiring POCl₃ as a catalyst and precise temperature control (60–80°C) .
  • Condensation of the amino-pyrazole with the cyclohexanedione under inert conditions (N₂ atmosphere) to form the methylidene linkage. Solvent choice (e.g., DMF or THF) and pH (6–7, adjusted with triethylamine) are critical to avoid side reactions .
  • Yield optimization : Use a 1:1.2 molar ratio of amine to keto groups and reflux for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves 60–75% yield .

Q. Which analytical techniques are most effective for confirming structural integrity and stereochemistry?

  • Methodological Answer :
  • X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) and confirms stereochemistry of the methylidene group .
  • NMR spectroscopy : ¹H/¹³C NMR with 2D experiments (COSY, HSQC) assigns peaks in crowded aromatic regions (δ 6.5–8.0 ppm). The enamine (C=N) signal appears at ~160 ppm in ¹³C NMR .
  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and enamine vibrations (C=N at ~1600 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated within 3 ppm error) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across batches?

  • Methodological Answer : Variability often arises from:
  • Tautomerism : Use pH-controlled solubility studies (buffers from pH 3–10) and ¹H NMR titration to identify dominant tautomers. For example, the keto form may dominate at neutral pH, altering receptor binding .
  • Impurities : Employ preparative HPLC (C18 column, 70:30 acetonitrile/water) to isolate >99% pure fractions. LC-MS identifies trace impurities (e.g., unreacted starting materials) .
  • Conformational flexibility : Perform molecular docking (AutoDock Vina) to assess how rotational isomers around the methylidene bond interact with targets like enzymes or receptors .

Q. What strategies optimize regioselectivity during electrophilic substitutions on the pyrazole ring?

  • Methodological Answer : Regioselectivity is influenced by:
  • Electronic effects : The electron-withdrawing 4-chlorophenyl group directs electrophiles to the C5 position. DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites .
  • Steric protection : Temporarily protect non-target positions with tert-butyldimethylsilyl groups during functionalization .
  • Solvent modulation : Use DMSO to stabilize electrophiles (e.g., nitronium ions) and enhance regioselectivity by 20–30% .

Q. How should stability studies be designed to evaluate degradation pathways under physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing using:
  • pH-varied media : Simulate gastric (pH 1.2), blood (pH 7.4), and lysosomal (pH 4.5) conditions at 37°C. Monitor degradation via HPLC (C18 column, 220 nm detection) over 7 days .
  • Oxidative stress : Expose to 0.1% H₂O₂ or human liver microsomes to identify labile sites (e.g., methoxyphenyl O-demethylation or cyclohexanedione ring-opening) .
  • Photostability : Follow ICH Q1B guidelines with UV (320–400 nm) and visible light exposure. Photoisomerization of the methylidene bond is a key degradation pathway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.